molecular formula C22H24N2O2 B1453215 N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide CAS No. 1029726-05-3

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide

Cat. No. B1453215
CAS RN: 1029726-05-3
M. Wt: 348.4 g/mol
InChI Key: BMLQWUNWLCMOEL-UHFFFAOYSA-N
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Description

“N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide” is a chemical compound with the CAS Number: 1029726-05-3. It has a molecular weight of 348.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H24N2O2/c1-14-6-11-18 (15 (2)12-14)19-13-26-20 (24-19)16-7-9-17 (10-8-16)23-21 (25)22 (3,4)5/h6-13H,1-5H3, (H,23,25) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.44 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Nucleophilic Behavior and Antibacterial Evaluation : A study detailed the nucleophilic behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-ones towards active electrophilic compounds, leading to various N-pivalamides. These compounds demonstrated significant antibacterial activity against a range of bacteria, indicating potential applications in developing new antibacterial agents (Al-Romaizan, 2019).

  • Anticonvulsant Activity : Research on ameltolide and its derivatives, including structures with a similar chemical backbone to the compound , showed potent anticonvulsant properties, suggesting potential for new epilepsy treatments (Lambert et al., 1995).

Chemical Properties and Applications

  • Cystic Fibrosis Therapy : A study on bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) processing highlighted the importance of chemical structure on therapeutic efficacy, which might relate to the structural considerations of "N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide" in drug design (Yu et al., 2008).

  • Hydrolysis of Pivalamide Derivatives : Research on the hydrolysis of pivalamide derivatives, including a study by Bavetsias et al. (2004), could provide insight into the chemical stability and reactivity of compounds with pivalamide groups, relevant to understanding the behavior of "this compound" in various conditions (Bavetsias, Henderson, & McDonald, 2004).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-6-11-18(15(2)12-14)19-13-26-20(24-19)16-7-9-17(10-8-16)23-21(25)22(3,4)5/h6-13H,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQWUNWLCMOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678862
Record name N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029726-05-3
Record name N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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